![molecular formula C7H14ClNO B1390852 Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride CAS No. 1212135-18-6](/img/structure/B1390852.png)
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Übersicht
Beschreibung
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 111.104799419 g/mol .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is an off-white solid . It has a molecular weight of 163.64 g/mol. The exact mass is 111.104799419 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Octahydrocyclopenta[c]pyrrole derivatives have been explored in various synthesis pathways. For instance, 5- or 6-aryl octahydrocyclopenta[b]pyrroles have been synthesized from a common precursor, demonstrating the versatility of octahydrocyclopenta derivatives in organic synthesis (Ney & Wolfe, 2005).
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of angularly substituted 1-azabicyclic molecules, highlighting its importance in producing specific stereoisomers for various applications (Ito, Overman & Wang, 2010).
Pharmacological Characterization
- Although excluded from detailing drug use and dosage, it's notable that octahydrocyclopenta[c]pyrrole analogues have been studied for their pharmacological properties, such as being potential triple reuptake inhibitors (Shao et al., 2011).
Expanded Porphyrins Chemistry
- Research has delved into the chemistry of expanded porphyrins, where octahydropyrrolic rings are a part of complex macrocyclic compounds with various potential applications including in photodynamic therapy and as MRI contrasting agents (Misra & Chandrashekar, 2008).
Antiviral and Antimicrobial Applications
- Specific derivatives of octahydrocyclopenta[c]pyrrole have been identified with anti-HCV activity, emphasizing their potential in antiviral therapies (Kaushik-Basu et al., 2016).
Intramolecular Cycloadditions
- The compound is involved in intramolecular cycloadditions, an important reaction in organic chemistry for constructing complex molecules (Griffin et al., 2012).
Anion Recognition Properties
- Research on calix[4]pyrrole derivatives, which include octahydrocyclopenta[c]pyrrol-4-ol, has shown their application in anion recognition, crucial in various chemical sensing applications (Anzenbacher et al., 2000).
Antibacterial Activity
- Novel oxazolidinones bearing octahydrocyclopenta[c]pyrrole moieties have shown potential antibacterial activity, expanding the scope of these compounds in medical research (Bhattarai et al., 2014).
Eigenschaften
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)

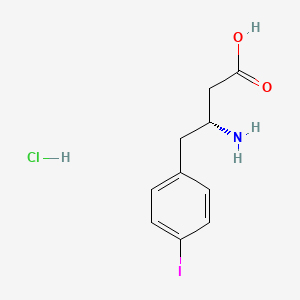



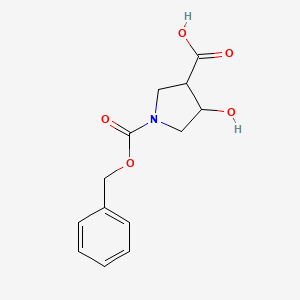
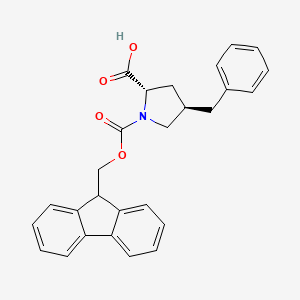
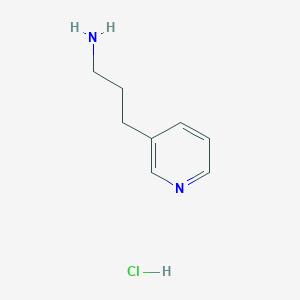
![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
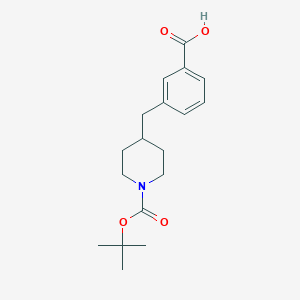
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)